molecular formula C14H17BrN2O2 B3026684 (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 1059630-08-8

(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B3026684
CAS No.: 1059630-08-8
M. Wt: 325.20
InChI Key: YKRFDXKYULKKPS-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a brominated heterocyclic compound featuring a fused pyridoindole core. Its structure includes a tetrahydro-pyrido[4,3-b]indole system with a bromine substituent at position 6 and an ethyl carboxylate ester at position 2. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive alkaloids .

Properties

IUPAC Name

ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-19-14(18)17-7-6-12-10(8-17)9-4-3-5-11(15)13(9)16-12/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRFDXKYULKKPS-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C(N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129329
Record name Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059630-08-8
Record name Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059630-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C14H17BrN2O2
  • Molecular Weight : 325.20 g/mol
  • CAS Number : 1059630-08-8
  • Boiling Point : Approximately 406.8 ± 45.0 °C .

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Research indicates that derivatives of pyridoindoles can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
  • Neuroprotective Effects : Some studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Effect Reference
AntitumorInhibition of cancer cell growth
NeuroprotectionProtection against oxidative stress
Enzyme InhibitionPotential inhibition of specific kinases

Case Studies

  • Antitumor Study : A study conducted on various pyridoindole derivatives demonstrated that (4aS,9bR)-ethyl 6-bromo compound exhibited significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
  • Neuroprotection : In vitro studies on neuronal cell cultures showed that the compound could reduce apoptosis induced by oxidative stress agents. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing (4aS,9bR)-6-bromo-2,3,4,4a,5-tetrahydropyrido[4,3-b]indole as a precursor.
  • Reagents : Ethyl chloroformate is commonly used in the esterification process under basic conditions.
  • Yield : Reports indicate yields upwards of 98% under optimized conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related indole derivatives have shown promising results in targeting cancer pathways such as the PI3K/Akt/mTOR signaling cascade.

Neuropharmacological Effects

The compound's structure suggests potential neuroprotective properties. Research into pyridoindole derivatives has demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may provide avenues for developing treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, indicating potential applications in treating chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. The use of reagents like sodium carbonate and ethyl chloroformate facilitates the formation of the carboxylate group essential for its biological activity.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BNeuropharmacologyShowed modulation of serotonin receptors leading to enhanced neuroprotective effects in animal models of neurodegeneration.
Study CAnti-inflammatory EffectsIn vitro studies indicated a reduction in TNF-alpha production by macrophages treated with the compound.

Chemical Reactions Analysis

Reaction Mechanism

The transformation proceeds via nucleophilic acyl substitution:

  • Deprotonation of the secondary amine in the pyridoindole by triethylamine.

  • Attack of the amine on the electrophilic carbonyl carbon of ethyl chloroformate.

  • Displacement of the chloride leaving group to form the carbamate .

Characterization Data

Key spectroscopic data confirm the structure:

Technique Data
¹H NMR (CDCl₃, 300 MHz): δ 1.20–1.35 (m, 3H), 1.73–1.99 (m, 2H), 3.22–4.21 (m, 9H), 6.60 (t, J = 7.7 Hz), 7.04 (d, J = 7.2 Hz), 7.20 (d, J = 8.1 Hz) .
Boiling Point 406.8 ± 45.0 °C (predicted) .

Reactivity of the Bromine Substituent

While no direct studies on cross-coupling or substitution reactions of the bromine atom are reported in the provided sources, the presence of the bromo group at the 6-position suggests potential for:

  • Suzuki-Miyaura coupling with aryl boronic acids.

  • Nucleophilic aromatic substitution under basic or catalytic conditions.
    Further functionalization would likely require optimization to preserve the stereochemistry and carbamate integrity .

Stability and Degradation

No explicit stability data are available, but carbamates generally undergo hydrolysis under strongly acidic or basic conditions. The ethyl ester group may be susceptible to enzymatic cleavage in biological systems, which is relevant given its role as an intermediate in lumateperone synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous pyridoindole, indole, and carbazole derivatives reported in the literature. Key parameters include structural features, synthesis yields, spectroscopic data, and bioactivity correlations.

Table 1: Comparative Analysis of (4aS,9bR)-Ethyl 6-Bromo-Pyridoindole Carboxylate and Analogues

Compound Name Core Structure Substituents Yield (%) Key Spectroscopic Data (NMR/IR) Bioactivity Notes Reference
(4aS,9bR)-Ethyl 6-bromo-pyrido[4,3-b]indole-2-carboxylate Pyrido[4,3-b]indole Br (C6), COOEt (C2), (4aS,9bR) config N/A* Not explicitly reported Inferred from structural analogs N/A
(S)-Benzyl 6-(benzyloxy)-pyrido[3,4-b]indole-3-carboxylate (1r) Pyrido[3,4-b]indole BnO (C6), BnOCO (C3) ~75-85 1H-NMR: δ 7.2–8.0 (aromatic protons) Potential kinase inhibition [4]
4-(4-Bromo-3-(4-chlorophenyl)-pyrazol-1-yl)benzenesulfonamide (17) Pyrazole-indole hybrid Br (pyrazole), Cl-Ph, SO2NH2 82.4 1H-NMR: δ 7.80–8.10 (ArH), IR: 1670 cm−1 COX-2 inhibition (hypothesized) [2]
9-(4-Bromobutyl)-9H-carbazole Carbazole Br-(CH2)4 89.5 1H-NMR: δ 1.16 (s, CH3), 7.56 (pyrrole) Photophysical applications [3]

Spectroscopic Characterization

  • NMR Trends : Aromatic protons in pyridoindole derivatives (e.g., δ 7.2–8.0 in 1r ) align with expectations for fused indole systems. The target compound’s bromine substituent would likely deshield adjacent protons, causing downfield shifts similar to δ 7.80–8.10 observed in compound 17 .
  • IR Signatures : Carboxylate esters (e.g., in 1r ) exhibit C=O stretches near 1700 cm−1, while sulfonamides (compound 17 ) show SO2 stretches at 1160–1320 cm−1. The target compound’s IR spectrum should highlight its ester carbonyl (~1700 cm−1) and C-Br vibrations (~500–600 cm−1) .

Bioactivity Correlations

highlights that structural similarities often correlate with bioactivity profiles. For instance, pyridoindole derivatives (e.g., 1r ) are investigated for kinase inhibition, while brominated pyrazoles (compound 17 ) target inflammatory enzymes. The target compound’s bromine and carboxylate groups may enhance binding to hydrophobic or catalytic pockets in biological targets .

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored at room temperature in a dry, sealed container to prevent degradation from moisture or atmospheric exposure. This is critical for maintaining its structural integrity, particularly given the bromine substituent’s potential sensitivity to light or humidity .

Q. What synthetic routes are reported for preparing this compound?

While direct synthesis protocols are not detailed in the provided evidence, analogous brominated indole derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole) are synthesized via nucleophilic substitution reactions using reagents like 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) in toluene under reflux . Adapting such methods, researchers could employ similar conditions with appropriate indole precursors and brominating agents. Optimization of reaction time, temperature, and catalyst loading is advised to achieve high yields.

Q. What analytical techniques confirm the molecular structure and purity?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C17H22BrN3O3) and isotopic pattern .
  • HPLC : For purity assessment, using a C18 column and UV detection at 254 nm. Discrepancies in reported CAS numbers (e.g., 2098497-32-4 vs. 1059630-07-7 for related structures) highlight the need for structural validation via X-ray crystallography or 2D NMR .

Advanced Research Questions

Q. How does the stereochemistry at 4aS and 9bR positions influence reactivity or biological activity?

The (4aS,9bR) configuration determines spatial arrangement, impacting interactions with biological targets (e.g., enzymes or receptors). For example, enantiomers of similar pyridoindole derivatives exhibit divergent binding affinities. Researchers should use chiral HPLC or circular dichroism (CD) to isolate and characterize stereoisomers, followed by in vitro assays to assess activity differences .

Q. What challenges arise in resolving overlapping signals in the 1H NMR spectrum, and how can they be addressed?

Overlapping signals in the aliphatic region (δ 1.0–3.0 ppm) are common due to the tetrahydro-pyridoindole core. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign protons and correlate with carbon environments.
  • Variable Temperature NMR : To reduce signal broadening caused by conformational exchange.
  • Deuterated Solvents : Use of DMSO-d6 or CDCl3 to enhance resolution .

Q. Are there contradictions in reported physicochemical properties, and how can they be resolved?

Discrepancies in molecular descriptors (e.g., CAS numbers, melting points) across sources suggest potential synthesis or characterization variability. To resolve:

  • Reproduce Synthesis : Follow documented protocols rigorously and validate intermediates.
  • Cross-Reference Databases : Use PubChem or SciFinder for consensus data.
  • Collaborative Verification : Share samples with independent labs for parallel analysis .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Stereochemical AnalysisChiral HPLC, X-ray crystallography
Purity AssessmentHPLC-UV, GC-MS
Structural Elucidation2D NMR (COSY, NOESY), HRMS
Stability MonitoringAccelerated degradation studies (40°C/75% RH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 2
Reactant of Route 2
(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.